1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which significantly influences the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Another trifluoromethyl ketone with similar structural features.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: A related compound with a different substitution pattern.
Uniqueness
1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both trifluoromethyl and fluoro groups on the phenyl ring, which can significantly alter its reactivity and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C10H5F7O |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H5F7O/c11-7-2-1-5(3-6(7)9(12,13)14)4-8(18)10(15,16)17/h1-3H,4H2 |
InChI Key |
SSBAKSYJTDSYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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